5-Methyl-1-oxa-5-azaspiro[2.4]heptane
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Overview
Description
5-Methyl-1-oxa-5-azaspiro[24]heptane is a heterocyclic compound with the molecular formula C6H11NO It features a spirocyclic structure, which includes an oxygen and nitrogen atom within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the treatment of methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid. This reaction leads to the cleavage of the N–O bond in the isoxazolidine ring, forming 1,3-amino alcohols. Subsequent cyclization under the reaction conditions yields bi- or tricyclic lactams or lactones while retaining the three-membered ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxa-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Reductive Cleavage: The compound can undergo reductive cleavage of the N–O bond in the presence of zinc and acetic acid, forming 1,3-amino alcohols.
Cyclization: The 1,3-amino alcohols formed from reductive cleavage can further cyclize to form bi- or tricyclic lactams or lactones.
Common Reagents and Conditions
Zinc in Acetic Acid: Used for reductive cleavage of the N–O bond.
Cyclization Conditions: The cyclization of 1,3-amino alcohols to lactams or lactones typically occurs under the same reaction conditions used for reductive cleavage.
Major Products
1,3-Amino Alcohols: Formed from the reductive cleavage of the N–O bond.
Lactams or Lactones: Formed from the cyclization of 1,3-amino alcohols.
Scientific Research Applications
5-Methyl-1-oxa-5-azaspiro[2.4]heptane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxa-5-azaspiro[2.4]heptane involves the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These amino alcohols can further cyclize to form lactams or lactones. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the isoxazolidine ring and the formation of stable products under the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-5-azaspiro[2.4]heptane: A similar compound with a spirocyclic structure but without the methyl group.
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Another spirocyclic compound with additional functional groups.
Uniqueness
5-Methyl-1-oxa-5-azaspiro[2The spirocyclic structure also contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
6-methyl-1-oxa-6-azaspiro[2.4]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-3-2-6(4-7)5-8-6/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVHGXGLWFIBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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